molecular formula C9H9BrO3 B3035011 (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 280752-79-6

(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B3035011
CAS No.: 280752-79-6
M. Wt: 245.07 g/mol
InChI Key: FJGPKNZNSQTEAL-UHFFFAOYSA-N
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Description

(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol It is a brominated derivative of dihydrobenzo[b][1,4]dioxin, featuring a methanol group attached to the 2-position of the dioxin ring

Preparation Methods

The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanol group play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be compared with other brominated dioxin derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical behavior.

Properties

IUPAC Name

(6-bromo-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGPKNZNSQTEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245831
Record name 7-Bromo-2,3-dihydro-1,4-benzodioxin-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280752-79-6
Record name 7-Bromo-2,3-dihydro-1,4-benzodioxin-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280752-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,3-dihydro-1,4-benzodioxin-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-bromo-2-(oxiran-2-ylmethoxy)phenyl formate (12.6 g, 46.0 mmol) was dissolved in dioxane (50 ml) and KOH (10%)/NaOH (20%) was added. Water and EtOAc was added and the phases were separated. The combined organic phases were washed with brine and dried to give the title compound (10.3 g). MS m/z (rel. intensity, 70 eV) 245 (M+, 96) 244 (M+, bp), 213 (29), 189 (46), 188 (49).
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Synthesis routes and methods II

Procedure details

To a stirred solution of 5-bromosalicylaldehyde (5.0 g, 24.9 mmol), and epichlorohydrin (5.6 mL, 72.1 mmol) in 20 mL of DMF at 80° C. was added K2CO3 slowly in portions. The resulting mixture was then heated at 90° C. for 3 h. Reaction was then stopped, water was added, extracted with diethyl ether. The organic extracts were washed with water, brine, dried over Na2SO4, concentrated in vacuo. The residue was purified on a SiO2 flash column chromatography eluting with 15-30% EtOAc/hexanes to give 2.82 g (44%) of the title compound as colorless oil.
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Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
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(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
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(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Reactant of Route 4
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Reactant of Route 5
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Reactant of Route 6
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

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